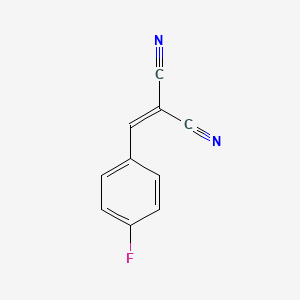

2-(4-Fluorobenzylidene)malononitrile

Description

The exact mass of the compound 2-(4-Fluorobenzylidene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Fluorobenzylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorobenzylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUISCUAQHJPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327222 | |

| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-22-4 | |

| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 2-(4-Fluorobenzylidene)malononitrile (CAS: 2826-22-4): Synthesis, Properties, and Applications

This guide provides an in-depth analysis of 2-(4-Fluorobenzylidene)malononitrile, a versatile organic compound pivotal in the fields of medicinal chemistry, materials science, and synthetic research. We will explore its fundamental properties, a validated synthesis protocol, its chemical reactivity, and critical safety considerations for its handling.

Chemical Identity and Core Properties

2-(4-Fluorobenzylidene)malononitrile, also known as 4-fluorobenzalmalononitrile, is an aromatic compound characterized by a fluorinated phenyl ring attached to a vinyl group bearing two nitrile functions.[1][2] This electron-deficient structure is the source of its unique reactivity and utility as a chemical intermediate.[3]

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 2826-22-4 | [1][2][3] |

| Molecular Formula | C₁₀H₅FN₂ | [2][4] |

| Molecular Weight | 172.16 g/mol | [2][4] |

| IUPAC Name | 2-[(4-fluorophenyl)methylidene]propanedinitrile | [2] |

| Synonyms | 4-Fluorobenzalmalononitrile, (4-Fluorobenzylidene)propanedinitrile | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 126.8 - 127.2 °C | [1][3] |

| Boiling Point | 293.4 ± 25.0 °C (Predicted) | [1][3] |

| Density | 1.250 ± 0.06 g/cm³ (Predicted) | [1][3] |

Synthesis: The Knoevenagel Condensation

The primary and most efficient method for synthesizing 2-(4-fluorobenzylidene)malononitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde (4-fluorobenzaldehyde).

Reaction Mechanism

The reaction proceeds via a three-step mechanism:

-

Deprotonation: A weak base, such as piperidine or triethylamine, removes a proton from the highly acidic central carbon of malononitrile, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This forms an alkoxide intermediate.

-

Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule (dehydration) to yield the final, stable conjugated product. The formation of this extended π-system is the thermodynamic driving force for the reaction.

Caption: Knoevenagel condensation workflow for synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for similar benzylidenemalononitrile syntheses.[5]

Materials:

-

4-Fluorobenzaldehyde

-

Malononitrile

-

Ethanol (Reagent Grade)

-

Triethylamine or Piperidine (Catalyst)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol (approx. 3-4 mL per gram of aldehyde).

-

Causality: Malononitrile is used in slight excess to ensure the complete consumption of the more valuable aldehyde. Ethanol is a common solvent as it effectively dissolves the reactants and the final product upon heating, allowing for purification by recrystallization upon cooling.

-

-

Catalysis: Add a catalytic amount of triethylamine or piperidine (approx. 0.05 eq) to the mixture.

-

Causality: The base is essential for deprotonating the malononitrile, initiating the reaction. Only a catalytic amount is needed as it is regenerated during the reaction cycle.

-

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the dehydration step and increases the reaction rate.

-

-

Isolation and Purification: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath. The product should precipitate as a crystalline solid.

-

Causality: The product's solubility is significantly lower in cold ethanol, leading to its crystallization and separation from the reaction mixture and soluble impurities.

-

-

Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

Drying: Dry the purified white to off-white solid product under vacuum. Characterize the product by melting point determination and spectroscopy (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected melting point is in the range of 126.8-127.2 °C.[1][3]

Chemical Reactivity and Applications

The unique electronic structure of 2-(4-fluorobenzylidene)malononitrile makes it a valuable and versatile building block in organic synthesis.

-

Michael Acceptor: The double bond is highly electron-deficient due to the strong electron-withdrawing effects of the two adjacent nitrile groups. This makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles (e.g., amines, thiols, carbanions) in 1,4-conjugate additions.

-

Synthesis of Heterocycles: It is a key precursor for a variety of heterocyclic compounds.[3][6] The reaction with different binucleophiles can lead to the formation of pyridines, pyrans, and other complex ring systems that are scaffolds for many biologically active molecules.[7]

-

Materials Science: Due to its rigid structure and strong electron-accepting properties, the benzylidenemalononitrile core is used in the design of organic semiconductors, liquid crystals, and nonlinear optical materials.[3][7]

-

Medicinal Chemistry: As a versatile intermediate, it is employed in the synthesis of fluorinated analogues of natural products and other bioactive molecules for drug discovery programs.[3] Benzylidenemalononitrile derivatives have been investigated for their pharmacological activity.[6]

Safety and Toxicological Profile

Proper handling of 2-(4-fluorobenzylidene)malononitrile is essential to ensure laboratory safety.

-

Hazard Classification: The compound is classified as an irritant (Hazard Code: Xi).[1] It may cause skin, eye, and respiratory tract irritation.[8]

-

Handling Recommendations: All manipulations should be performed in a well-ventilated chemical fume hood.[9] Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, must be worn.[10] Avoid dust formation during handling.[10]

-

Toxicological Considerations: While specific toxicity data for this compound is limited, it is critical to recognize its relationship to malononitrile.[10] Malononitrile itself is a toxic substance that can be metabolized to release cyanide in the body.[11] Therefore, 2-(4-fluorobenzylidene)malononitrile should be handled with significant caution, assuming high toxicity via ingestion, inhalation, or skin contact.

Conclusion

2-(4-Fluorobenzylidene)malononitrile is a compound of significant synthetic value. Its straightforward preparation via the Knoevenagel condensation, combined with its rich reactivity as a Michael acceptor and a precursor to complex heterocycles, solidifies its role as a critical building block in the development of novel pharmaceuticals and advanced functional materials. Adherence to strict safety protocols is mandatory due to its irritant nature and the inherent toxicity of the malononitrile moiety.

References

-

Scheme 2. Synthesis of 2-(4-fluorobenzylidene) malononitrile 6 . ResearchGate. [Link]

-

2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 . PubChem. [Link]

-

Material Safety Data Sheet - (2,4,7-Trinitro-9-Fluorenylidene)Malononitrile 98% . Cole-Parmer. [Link]

-

2-(4-Fluorobenzylidene)malononitrile . MySkinRecipes. [Link]

-

Malononitrile | NCCH2CN | CID 8010 . PubChem. [Link]

-

Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b) . ResearchGate. [Link]

-

2-(4-Bromobenzylidene)malononitrile . LookChem. [Link]

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 . PubChem. [Link]

-

2-[4-(Benzyloxy)benzylidene]malononitrile . National Center for Biotechnology Information (PMC). [Link]

-

(PDF) 2-(4-Nitrobenzylidene)malononitrile . ResearchGate. [Link]

-

2-(4-Nitrobenzylidene)malononitrile . National Center for Biotechnology Information (PMC). [Link]

-

(PDF) The Chemistry of Malononitrile and its derivatives . ResearchGate. [Link]

-

Crystal structure of 2-(4-methylbenzylidene)malononitrile . National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. 2-(4-FLUOROBENZYLIDENE)-MALONONITRILE | 2826-22-4 [amp.chemicalbook.com]

- 2. 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorobenzylidene)malononitrile [myskinrecipes.com]

- 4. 2-(4-FLUOROBENZYLIDENE)-MALONONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-[4-(Benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorobenzylidene)malononitrile

Abstract

This guide provides a comprehensive technical overview for the synthesis of 2-(4-Fluorobenzylidene)malononitrile, a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The core of this synthesis is the Knoevenagel condensation, a classic yet highly efficient carbon-carbon bond-forming reaction.[3] This document elucidates the underlying reaction mechanism, presents a detailed and validated experimental protocol, explores strategies for process optimization, and outlines methods for purification and characterization. It is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the preparation of this valuable compound.

The Underlying Chemistry: Knoevenagel Condensation Mechanism

The synthesis of 2-(4-Fluorobenzylidene)malononitrile is a prime example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (4-fluorobenzaldehyde), followed by a dehydration step to yield the final α,β-unsaturated product.[3][4] The electron-withdrawing nature of the fluorine atom on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack and facilitating the reaction.[5]

The mechanism proceeds through several distinct steps, typically catalyzed by a weak base such as piperidine or triethylamine:[4][5]

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from malononitrile. The resulting negative charge is delocalized by the two adjacent nitrile groups, forming a resonance-stabilized carbanion (enolate).[4][5]

-

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[4][5]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form an aldol-type addition product.[5]

-

Dehydration: The aldol adduct readily undergoes base-catalyzed elimination of a water molecule. This dehydration is driven by the formation of a highly conjugated system, resulting in the stable 2-(4-Fluorobenzylidene)malononitrile product.[5]

Field-Validated Experimental Protocol

This section provides a reliable, step-by-step methodology for the synthesis of 2-(4-Fluorobenzylidene)malononitrile, adapted from established literature procedures.[5][6][7]

Materials and Equipment

-

Reagents:

-

4-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )

-

Malononitrile (CH₂N₂, MW: 66.06 g/mol )

-

Piperidine (C₅H₁₁N) or Triethylamine (C₆H₁₅N) (Catalyst)

-

Ethanol (Solvent)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heated reactions)

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

Critical Safety Precautions

-

Malononitrile is highly toxic if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[8][9]

-

4-Fluorobenzaldehyde is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[10][11]

-

Piperidine/Triethylamine are corrosive and flammable with toxic vapors.

-

Mandatory Precautions: All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is required at all times.[8][10]

Step-by-Step Procedure

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (e.g., 10 mmol, 1.24 g) and malononitrile (e.g., 10 mmol, 0.66 g) in a suitable volume of ethanol (e.g., 20 mL).[6]

-

Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine or triethylamine (e.g., 3-4 drops). A slight color change may be observed.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction progress via Thin Layer Chromatography (TLC). Completion is typically achieved within 10 minutes to 3 hours, evidenced by the formation of a precipitate.[5]

-

Product Isolation: Once the reaction is complete, add cold deionized water (e.g., 20-40 mL) to the flask to precipitate the product completely.[5][7]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with several portions of cold water to remove any residual catalyst and unreacted starting materials, followed by a small amount of cold ethanol.

-

Drying: Dry the purified product, a pale yellow or white solid, either in a desiccator under vacuum or in a low-temperature oven.

Process Optimization: Catalyst and Solvent Effects

The efficiency, yield, and environmental impact of the synthesis can be significantly influenced by the choice of catalyst and solvent. While traditional methods are robust, modern approaches focus on greener and more efficient conditions.

| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

| Piperidine | Ethanol | Room Temp. | ~2 h | >90% | [7] |

| Triethylamine | Ethanol | 65°C | 3 h | High | [6] |

| Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp. | 10 min | 95% | [5] |

| Ammonium Acetate | Solvent-free (Sonication) | Room Temp. | 5-7 min | High | [12] |

| β-alanine (5 mol%) | Water (Visible Light) | 20°C | ~8 h | 68% | [13] |

-

Catalyst Selection: The reaction is typically catalyzed by a weak base. While piperidine and triethylamine are highly effective, they present handling and disposal challenges.[6][7] Greener alternatives, such as inorganic salts like Nickel(II) nitrate in water or organocatalysts like β-alanine, offer high yields under milder, more environmentally benign conditions.[5][13]

-

Solvent System: The choice of solvent impacts reactant solubility and reaction kinetics. Ethanol is a common and effective choice.[6] However, water is an increasingly popular "green" solvent for this reaction, often leading to simple product precipitation and high yields.[5][14] Aprotic polar solvents like DMF have also been shown to be effective, while nonpolar solvents generally result in slower reaction times.[15] Solvent-free methods, using techniques like grinding or sonication, represent the pinnacle of green chemistry for this process, minimizing waste and often accelerating the reaction.[4][12]

Purification and Analytical Characterization

Ensuring the purity and confirming the identity of the final product are critical steps for any subsequent application.

Purification

The primary method for purifying crude 2-(4-Fluorobenzylidene)malononitrile is recrystallization . Ethanol is a commonly used and effective solvent for this purpose.[16] The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly, promoting the formation of well-defined crystals of high purity.

Characterization

The structure and purity of the synthesized compound are confirmed using a suite of standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point for 2-(4-Fluorobenzylidene)malononitrile is in the range of 126.8-127.2 °C.[1]

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Expected characteristic peaks include a strong absorption around 2220-2235 cm⁻¹ for the nitrile (C≡N) stretch and a peak in the 1580-1600 cm⁻¹ region for the alkene (C=C) stretch.[7][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (172.16 g/mol ).[7][18]

Conclusion

The Knoevenagel condensation of 4-fluorobenzaldehyde and malononitrile is a robust, efficient, and highly reliable method for the synthesis of 2-(4-Fluorobenzylidene)malononitrile. The reaction is characterized by its simplicity, high yields, and adaptability to a wide range of conditions. By understanding the core mechanism, researchers can rationally select catalysts and solvents to optimize the process for speed, yield, and environmental sustainability. The protocols and data presented in this guide serve as a solid foundation for the successful laboratory-scale production of this important chemical intermediate.

References

-

Scheme 2. Synthesis of 2-(4-fluorobenzylidene) malononitrile 6. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

2-[4-(Benzyloxy)benzylidene]malononitrile. (n.d.). National Center for Biotechnology Information (PMC). Retrieved January 16, 2026, from [Link]

-

Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). MDPI. Retrieved January 16, 2026, from [Link]

-

Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

Novel Methods of Knoevenagel Condensation. (2021). Banaras Hindu University. Retrieved January 16, 2026, from [Link]

-

Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

-

Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile. (n.d.). Indian Academy of Sciences. Retrieved January 16, 2026, from [Link]

-

2-(4-Fluorobenzylidene)malononitrile. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2024). Wiley Online Library. Retrieved January 16, 2026, from [Link]

-

Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

malononitrile. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

-

Solvent optimization for the synthesis of 2-benzylidene malononitrile. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of 2-(4-Chlorobenzylidene)malononitrile via a self-made continuous flow reactor. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. (2006). Synlett. Retrieved January 16, 2026, from [Link]

-

Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

2-(4-Fluorobenzylidene)malononitrile. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

-

Syntesis of 2-(4-clorobencilidene) malononitrile. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Crystal structure of 2-(4-methylbenzylidene)malononitrile. (n.d.). National Center for Biotechnology Information (PMC). Retrieved January 16, 2026, from [Link]

-

2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. (2017). Oncotarget. Retrieved January 16, 2026, from [Link]

Sources

- 1. 2-(4-Fluorobenzylidene)malononitrile [myskinrecipes.com]

- 2. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-[4-(Benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. oncotarget.com [oncotarget.com]

- 18. 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Fluorobenzylidene)malononitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(4-Fluorobenzylidene)malononitrile

Introduction and Overview

2-(4-Fluorobenzylidene)malononitrile is a versatile organic compound characterized by a fluorinated phenyl group attached to a vinylidene dinitrile moiety. This structure, featuring a conjugated system with potent electron-withdrawing nitrile groups, imparts unique chemical reactivity and electronic properties.[1] It is a pivotal intermediate in synthetic organic chemistry, serving as a foundational building block for a diverse range of more complex molecules.[1] Its applications span the development of novel pharmaceuticals, agrochemicals, and advanced functional materials.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for researchers and professionals in drug development and materials science.

Chemical Identity and Structure

The structural and identifying information for 2-(4-Fluorobenzylidene)malononitrile is fundamental to its application and study.

-

IUPAC Name: 2-[(4-fluorophenyl)methylidene]propanedinitrile[2]

-

Common Synonyms: 4-Fluorobenzalmalononitrile, (4-Fluorobenzylidene)propanedinitrile[2]

-

CAS Number: 2826-22-4[2]

-

Molecular Formula: C₁₀H₅FN₂[2]

-

Molecular Weight: 172.16 g/mol [2]

Chemical Structure:

The molecule consists of a 4-fluorophenyl ring connected via a double bond to a carbon atom that is also bonded to two nitrile (-C≡N) groups.

Figure 1. 2D Chemical Structure of 2-(4-Fluorobenzylidene)malononitrile.[2]

Figure 1. 2D Chemical Structure of 2-(4-Fluorobenzylidene)malononitrile.[2]

Physicochemical Properties

The physical and chemical properties of 2-(4-Fluorobenzylidene)malononitrile are crucial for its handling, storage, and application in various reactions.

| Property | Value | Source |

| Melting Point | 126.8 - 127.2 °C | [1] |

| Boiling Point (Predicted) | 293.4 ± 25.0 °C | [1] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [1] |

| Appearance | Solid (Form varies) | N/A |

| Storage Conditions | 2-8°C, protect from light, keep dry | [1] |

Synthesis and Mechanism: The Knoevenagel Condensation

The most common and efficient method for synthesizing 2-(4-Fluorobenzylidene)malononitrile is the Knoevenagel condensation.[3] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde (4-fluorobenzaldehyde).

Mechanism Insight: The reaction is initiated by a base (e.g., piperidine, triethylamine) which deprotonates the highly acidic α-carbon of malononitrile, forming a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration (elimination of a water molecule), often facilitated by heat, yields the final conjugated product. The strong electron-withdrawing nature of the two nitrile groups makes the methylene protons of malononitrile particularly acidic, driving the initial deprotonation step.

Experimental Protocol: Representative Synthesis

This protocol is a standard representation of the Knoevenagel condensation for producing benzylidene malononitriles, adapted from established procedures for similar compounds.[4]

Materials:

-

4-Fluorobenzaldehyde

-

Malononitrile

-

Ethanol (or Isopropanol)

-

Piperidine (or Triethylamine) as catalyst

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq.) and malononitrile (1.05 eq.) in a minimal amount of ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for synthesizing 2-(4-Fluorobenzylidene)malononitrile.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the vinylic proton (C=CH) in the downfield region (typically δ 8.0-8.5 ppm). The aromatic protons on the fluorophenyl ring will appear as a complex multiplet, often resembling two doublets or a doublet of doublets, due to coupling with each other and with the fluorine atom.[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two nitrile carbons (C≡N) around δ 115-120 ppm. The carbons of the C=C double bond will also be visible, along with four signals for the aromatic carbons. The carbon directly bonded to fluorine will show a large C-F coupling constant.[5]

-

IR Spectroscopy: The infrared spectrum provides key functional group information. Expect a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch. A peak around 1580-1600 cm⁻¹ is indicative of the C=C double bond stretch, and strong bands in the 1150-1250 cm⁻¹ region are characteristic of the C-F stretch.[2]

Applications in Research and Development

The unique chemical structure of 2-(4-Fluorobenzylidene)malononitrile makes it a valuable precursor in several high-value applications.

-

Pharmaceutical and Agrochemical Synthesis: The compound is a key intermediate for introducing the 4-fluorobenzylidene moiety into larger molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. It serves as a building block for synthesizing various heterocyclic compounds with potential biological activity.[1]

-

Materials Science: Due to its rigid, conjugated structure and strong electron-withdrawing properties, this molecule and its derivatives are employed in the preparation of organic functional materials.[1] This includes applications in liquid crystals and as components of organic semiconductors.[1]

-

Precursor for Heterocycles: The reactive nitrile groups and the activated double bond make it a versatile substrate for cycloaddition reactions and for building complex heterocyclic systems like pyrans and pyridines, which are common scaffolds in medicinal chemistry.[3][6]

Conclusion

2-(4-Fluorobenzylidene)malononitrile is a compound of significant interest due to its straightforward synthesis via the Knoevenagel condensation and its utility as a versatile chemical intermediate. Its fluorinated aromatic ring and dinitrile functional groups provide a unique combination of reactivity and electronic properties, making it an indispensable tool for researchers and scientists in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties and synthesis is crucial for leveraging its full potential in these innovative fields.

References

-

PubChem. 2-(4-Fluorobenzylidene)malononitrile. National Center for Biotechnology Information. [Link]

-

Deore, N. R., et al. Scheme 2. Synthesis of 2-(4-fluorobenzylidene) malononitrile 6. ResearchGate. [Link]

-

MySkinRecipes. 2-(4-Fluorobenzylidene)malononitrile. [Link]

-

LookChem. 2-(4-TRIFLUOROBENZYLIDENE)-MALONONITRILE. [Link]

-

Chang, M.-J., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o957. ResearchGate. [Link]

-

PubChem. 2-(4-Bromobenzylidene)malononitrile. National Center for Biotechnology Information. [Link]

-

Butcher, R. J., et al. (2009). 2-[4-(Benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o349. National Institutes of Health. [Link]

-

PubChem. 4-Chlorobenzalmalononitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-(Dimethylamino)benzylidene)malononitrile. National Center for Biotechnology Information. [Link]

-

Gouda, M. A., & Abuhashem, A. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. [Link]

-

Chang, M.-J., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o957. National Institutes of Health. [Link]

-

Lee, B., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(52), 89619–89630. [Link]

Sources

- 1. 2-(4-Fluorobenzylidene)malononitrile [myskinrecipes.com]

- 2. 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-[4-(Benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Buy 2-(4-Nitrobenzylidene)malononitrile | 2700-23-4 [smolecule.com]

A Comprehensive Spectroscopic and Structural Elucidation of 2-(4-Fluorobenzylidene)malononitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-Fluorobenzylidene)malononitrile

2-(4-Fluorobenzylidene)malononitrile, with the chemical formula C₁₀H₅FN₂, belongs to the class of benzylidenemalononitriles, which are known for their diverse biological activities and applications in the development of novel therapeutic agents and functional materials.[1] The presence of a fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making its precise structural confirmation paramount for any research and development endeavor. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of the molecular structure.

Molecular Structure and Properties:

-

IUPAC Name: 2-[(4-fluorophenyl)methylidene]propanedinitrile[2]

The synthesis of 2-(4-Fluorobenzylidene)malononitrile is typically achieved through a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and malononitrile.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(4-Fluorobenzylidene)malononitrile, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(4-Fluorobenzylidene)malononitrile is characterized by distinct signals corresponding to the aromatic and vinyl protons.

Experimental Protocol:

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on an NMR spectrometer (e.g., 200 MHz, 300 MHz, or 500 MHz).

Data Interpretation and Analysis:

The following table summarizes the key ¹H NMR spectral data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.85 | d | 8.6 | 2H | Aromatic Protons (ortho to the substituent) |

| 7.74 | s | 1H | Vinyl Proton | |

| 7.52 | d | 8.6 | 2H | Aromatic Protons (meta to the substituent) |

Data sourced from a study utilizing a 200 MHz instrument with CDCl₃ as the solvent.[6]

The downfield chemical shifts of the aromatic protons are indicative of the electron-withdrawing nature of the benzylidene group. The singlet at 7.74 ppm is a characteristic signal for the vinyl proton (=CH-). The doublet splitting pattern of the aromatic protons arises from coupling with the adjacent protons on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled sequence to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Interpretation and Analysis:

The table below outlines the ¹³C NMR chemical shifts and their assignments:

| Chemical Shift (δ, ppm) | Assignment |

| 158.31 | C-F (ipso-carbon of the fluorophenyl ring) |

| 141.16 | C=C (quaternary carbon of the vinyl group) |

| 131.84 | Aromatic CH (ortho to the substituent) |

| 129.25 | Aromatic C (ipso-carbon attached to the vinyl group) |

| 113.44 | Aromatic CH (meta to the substituent) |

| 112.34 | CN (nitrile carbon) |

| 83.31 | C=C (carbon of the vinyl group) |

Data obtained from a 75 MHz instrument in CDCl₃.[6]

The chemical shifts are consistent with the proposed structure. The carbon attached to the fluorine atom (C-F) appears at a significantly downfield shift due to the strong deshielding effect of the fluorine atom. The two nitrile carbons (CN) are also clearly identifiable in the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

The IR spectrum can be obtained using various techniques, such as preparing a KBr pellet of the solid sample or using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation and Analysis:

The IR spectrum of 2-(4-Fluorobenzylidene)malononitrile displays characteristic absorption bands that confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2235 | Strong | C≡N stretch (nitrile) |

| ~1580 | Medium | C=C stretch (aromatic and vinyl) |

| ~1505 | Medium | C=C stretch (aromatic) |

| ~1230 | Strong | C-F stretch |

General reference values for similar compounds.[7]

The most prominent feature in the IR spectrum is the strong absorption band around 2235 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The absorptions in the 1600-1450 cm⁻¹ region are attributed to the C=C stretching vibrations of the aromatic ring and the vinyl group. The strong band around 1230 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Experimental Protocol:

A common method for analyzing solid samples is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer.

Data Interpretation and Analysis:

The mass spectrum of 2-(4-Fluorobenzylidene)malononitrile will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

| m/z | Ion |

| 172 | [M]⁺ (Molecular Ion) |

| 145 | [M - HCN]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[2]

The peak at m/z 172 corresponds to the molecular ion, confirming the molecular weight of 172.16 g/mol .[2] The fragment ion at m/z 145 likely results from the loss of a hydrogen cyanide (HCN) molecule from the molecular ion.

Synthesis and Characterization Workflow

The overall process for the synthesis and spectroscopic characterization of 2-(4-Fluorobenzylidene)malononitrile can be visualized as a streamlined workflow.

Caption: Workflow for the synthesis and spectroscopic analysis of FBMN.

Conclusion

The collective spectroscopic data from NMR, IR, and mass spectrometry provide a comprehensive and unambiguous structural confirmation of 2-(4-Fluorobenzylidene)malononitrile. The presented data and their interpretation serve as a valuable resource for researchers in medicinal chemistry, materials science, and other related fields who are working with this compound. The detailed analysis ensures the identity and purity of the material, which is a critical prerequisite for any subsequent scientific investigation or application.

References

-

PubChem. (n.d.). 2-(4-Fluorobenzylidene)malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Scheme 2. Synthesis of 2-(4-fluorobenzylidene) malononitrile 6. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. (2022). Bentham Science Publishers. Retrieved from [Link]

-

Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (n.d.). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methylbenzylidene)malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Crystal structure of 2-(4-methylbenzylidene)malononitrile. (2014). PMC - NIH. Retrieved from [Link]

-

The FT-IR spectra of (a) 2-(4-nitrobenzylidene)malononitrile; (b) pure... (n.d.). ResearchGate. Retrieved from [Link]

-

IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. (1997). Scilit. Retrieved from [Link]

-

(PDF) 2-(4-Nitrobenzylidene)malononitrile. (2012). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-FLUOROBENZYLIDENE)-MALONONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(4-Fluorobenzylidene)malononitrile | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. minio.scielo.br [minio.scielo.br]

- 7. rsc.org [rsc.org]

physical properties of 2-(4-Fluorobenzylidene)malononitrile (melting point, solubility)

Introduction

2-(4-Fluorobenzylidene)malononitrile, a substituted aromatic dinitrile, is a compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a fluorinated phenyl ring coupled to a malononitrile group, imparts unique electronic and steric properties that make it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical agents and functional dyes. An accurate understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective utilization in research and development, guiding everything from reaction setup and purification to formulation and quality control.

This technical guide provides an in-depth analysis of the key physical properties of 2-(4-Fluorobenzylidene)malononitrile. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also the underlying scientific principles and detailed experimental protocols for in-house validation.

Physical Properties Summary

The physical characteristics of a compound are dictated by its molecular structure. The presence of the polar cyano groups and the electronegative fluorine atom, combined with the largely nonpolar benzene ring, results in a molecule with moderate polarity. This structural balance is key to understanding its melting point and solubility behavior.

While a definitive, published melting point for 2-(4-Fluorobenzylidene)malononitrile is not consistently reported in publicly available literature, a reasonable estimation can be made by examining closely related analogues. The table below summarizes key physical data, including melting points of similar compounds to provide an expected range.

| Property | Value / Profile | Source / Rationale |

| IUPAC Name | 2-[(4-fluorophenyl)methylidene]propanedinitrile | PubChem CID: 367524[1] |

| Molecular Formula | C₁₀H₅FN₂ | PubChem CID: 367524[1] |

| Molecular Weight | 172.16 g/mol | PubChem CID: 367524[1] |

| Appearance | Expected to be a white to pale yellow crystalline solid | Based on analogues[2] |

| Melting Point (°C) | Estimated Range: 130-165 °C (Experimental verification required) | Based on analogues: 2-(4-methylbenzylidene)malononitrile (134.5 °C) and 2-(4-chlorobenzylidene)malononitrile (163.0 °C)[2] |

| Solubility Profile | Polar Solvents: Likely sparingly soluble in water. Polar Aprotic Solvents: Expected to be soluble in acetone, acetonitrile. Alcohols: Soluble in ethanol and methanol, with solubility increasing with heat. Nonpolar Solvents: Likely sparingly soluble in hexane. | Inferred from the structure and data on related compounds.[3] |

Section 1: Melting Point Analysis

Theoretical Basis

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. Therefore, melting point determination is a fundamental technique for assessing the purity of a crystalline compound.

The melting point is influenced by the strength of intermolecular forces. In 2-(4-Fluorobenzylidene)malononitrile, these include dipole-dipole interactions from the polar nitrile groups and the carbon-fluorine bond, as well as van der Waals forces from the aromatic ring.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound using a capillary-based melting point apparatus.

Methodology Rationale: The capillary method ensures that a small, uniformly packed sample is heated slowly and evenly. A slow heating rate near the expected melting point is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of 2-(4-Fluorobenzylidene)malononitrile is completely dry and finely powdered. Grind the crystals gently on a watch glass using a spatula.

-

Obtain a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powder to collect a small amount of the sample.

-

-

Sample Packing:

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

-

Alternatively, drop the capillary tube (sealed-end down) through a long glass tube onto the benchtop to compact the sample.

-

The final packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature to approximately 20°C below the expected melting point (e.g., start at 110°C based on analogue data).

-

Set the heating rate (ramp rate) to a medium-fast rate (e.g., 5-10°C/minute) for the initial approach.

-

-

Melting Point Determination:

-

When the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for accuracy.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Analysis:

-

Allow the apparatus to cool.

-

Use a fresh capillary tube for each subsequent measurement. Never remelt a sample, as decomposition or changes in crystal structure can occur.

-

Section 2: Solubility Profiling

Theoretical Basis

Solubility is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has similar intermolecular forces.[4] The solubility of 2-(4-Fluorobenzylidene)malononitrile in various solvents is a function of its molecular structure:

-

Polar Moieties: The two cyano (-C≡N) groups are highly polar and can act as hydrogen bond acceptors.

-

Aromatic System: The fluorinated benzene ring is largely nonpolar (hydrophobic), though the electronegative fluorine atom adds some polarity.

-

Overall Polarity: The combination of these features makes the molecule moderately polar. It is not expected to be highly soluble in water due to the large hydrophobic benzene ring. However, it should be soluble in organic solvents of intermediate polarity, such as alcohols (ethanol) and polar aprotic solvents (acetone).

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of 2-(4-Fluorobenzylidene)malononitrile across a range of common laboratory solvents.

Methodology Rationale: Testing solubility in a spectrum of solvents from nonpolar to polar provides a comprehensive profile of the compound's properties. A standardized solute-to-solvent ratio (e.g., ~10 mg in 0.5 mL) allows for consistent and comparable observations across different solvents.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a set of labeled test tubes, each containing one of the following solvents:

-

Water (High Polarity, Protic)

-

Methanol (High Polarity, Protic)

-

Ethanol (Medium-High Polarity, Protic)

-

Acetone (Medium Polarity, Aprotic)

-

Dichloromethane (DCM) (Low Polarity, Aprotic)

-

Hexane (Nonpolar)

-

-

Sample Addition:

-

Add approximately 10 mg of 2-(4-Fluorobenzylidene)malononitrile to each test tube. The exact mass is less critical than ensuring it is consistent for each test.

-

-

Initial Observation (Room Temperature):

-

Add 0.5 mL of the respective solvent to each test tube.

-

Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds.

-

Allow the tubes to stand for 1-2 minutes and observe.

-

Record the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid.

-

-

-

Observation with Heating (Optional):

-

For tubes where the compound was partially soluble or insoluble, gently warm the test tube in a water bath.

-

Observe if the solid dissolves upon heating. This indicates that the solvent may be suitable for recrystallization.

-

Allow the heated tube to cool slowly to room temperature and observe if the compound precipitates out, which is a key indicator for a good recrystallization solvent.

-

Conclusion

The physical properties of 2-(4-Fluorobenzylidene)malononitrile are consistent with its moderately polar molecular structure. While a precise melting point requires experimental determination, data from analogous compounds suggest a melting range between 130°C and 165°C. The compound is expected to exhibit poor solubility in water but good solubility in moderately polar organic solvents like ethanol and acetone. The detailed protocols provided in this guide offer a robust framework for researchers to accurately determine these key physical constants, ensuring data integrity and facilitating the successful application of this compound in further scientific endeavors.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8010, Malononitrile.

- Smolecule. (n.d.). 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 367524, 2-(4-Fluorobenzylidene)malononitrile.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219340, 2-(4-Bromobenzylidene)malononitrile.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37583, 2-((4-Cyanophenyl)methylene)propanedinitrile.

-

Solubility of Things. (n.d.). 2-[(4-chlorophenyl)methylene]propanedinitrile. Retrieved from [Link].

-

ChemSynthesis. (2025). 2-(4-chlorophenyl)malononitrile. Retrieved from [Link].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17608, Malononitrile, benzylidene-.

Sources

- 1. 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-((4-Cyanophenyl)methylene)propanedinitrile | C11H5N3 | CID 37583 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Fluorobenzylidene)malononitrile: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorobenzylidene)malononitrile, a versatile organic compound with significant applications in medicinal chemistry and materials science. From its synthesis rooted in the historic Knoevenagel condensation to its role as a key building block for novel therapeutic agents and functional materials, this document explores the compound's discovery, detailed synthetic methodologies, physicochemical properties, and diverse applications. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and insights into the latest advancements.

Introduction: The Significance of a Fluorinated Scaffold

2-(4-Fluorobenzylidene)malononitrile, a member of the benzylidenemalononitrile family, is a crystalline solid that has garnered considerable interest in various scientific fields.[1] Its structure, featuring a fluorine-substituted phenyl ring attached to a malononitrile group, imparts unique electronic properties and reactivity. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] The malononitrile moiety, with its reactive nitrile groups and activated double bond, serves as a versatile handle for the construction of complex heterocyclic systems.[1] This combination of features makes 2-(4-Fluorobenzylidene)malononitrile a valuable intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1][4]

Historical Context and Discovery: A Modern Application of a Classic Reaction

Synthesis and Mechanistic Insights

The primary route for the synthesis of 2-(4-Fluorobenzylidene)malononitrile is the Knoevenagel condensation between 4-fluorobenzaldehyde and malononitrile.[1]

Reaction Scheme:

Caption: Knoevenagel condensation of 4-fluorobenzaldehyde and malononitrile.

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene group of malononitrile by a base to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of 4-fluorobenzaldehyde, followed by dehydration to yield the final product. The electron-withdrawing nature of the fluorine atom on the benzaldehyde ring can influence the reactivity of the carbonyl group, potentially affecting reaction rates and yields.

Experimental Protocols

A variety of catalytic systems and reaction conditions have been successfully employed for the synthesis of 2-(4-Fluorobenzylidene)malononitrile, often with high yields.

Protocol 1: Piperidine Catalysis in Ethanol

This is a classic and widely used method for the Knoevenagel condensation.

Materials:

-

4-Fluorobenzaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine

Procedure:

-

Dissolve 4-fluorobenzaldehyde (1 equivalent) and malononitrile (1.05 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature or under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. The solid can be collected by filtration.

-

Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and catalyst.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Electrochemical Synthesis

A more modern and environmentally friendly approach involves electrochemical synthesis.

Materials:

-

4-Fluorobenzaldehyde

-

Malononitrile

-

Acetonitrile

-

Tetrabutylammonium tetrafluoroborate (supporting electrolyte)

-

Graphite electrodes

Procedure:

-

In an undivided electrochemical cell equipped with graphite electrodes, dissolve 4-fluorobenzaldehyde and malononitrile in acetonitrile containing tetrabutylammonium tetrafluoroborate.

-

Apply a constant voltage (e.g., 5.0 V) to the system.[1]

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is evaporated, and the residue is purified, typically by column chromatography, to yield the desired product. This method can provide high yields of 82-90%.[1]

Comparative Synthesis Data

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time. The following table summarizes various synthetic approaches.

| Catalyst/Method | Solvent | Temperature | Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 30 min | 90.6 | [6] |

| Electrochemical | Acetonitrile | Room Temp. | - | 82-90 | [1] |

| [MeHMTA]BF4 | Water | Room Temp. | minutes | High | [7] |

| Ammonium Acetate | Solvent-free (sonication) | Room Temp. | 5-7 min | Excellent | [8] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2-(4-Fluorobenzylidene)malononitrile is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅FN₂ | [9] |

| Molecular Weight | 172.16 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 126.8-127.2 °C | [1] |

| Boiling Point (Predicted) | 293.4 ± 25.0 °C | [1] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [1] |

| CAS Number | 2826-22-4 | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-(4-Fluorobenzylidene)malononitrile.

-

¹H NMR (CDCl₃): The proton NMR spectrum typically shows signals for the aromatic protons and the vinylic proton. The aromatic protons will exhibit splitting patterns characteristic of a para-substituted benzene ring, further complicated by coupling to the fluorine atom. The vinylic proton will appear as a singlet.[7][10]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the aromatic carbons, the vinylic carbons, and the nitrile carbons. The carbon atoms of the fluorinated benzene ring will show coupling with the fluorine atom (C-F coupling).[7][10]

-

FTIR (KBr): The infrared spectrum is characterized by a strong absorption band for the nitrile (C≡N) stretch, typically around 2220 cm⁻¹. Other characteristic peaks include those for C=C stretching of the aromatic ring and the alkene, and C-H stretching and bending vibrations.[11]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-(4-Fluorobenzylidene)malononitrile make it a valuable scaffold in drug discovery. The fluorophenyl group can enhance biological activity and improve pharmacokinetic properties, while the reactive malononitrile moiety allows for the construction of diverse heterocyclic compounds.[2][12]

Anticancer Drug Development

Benzylidenemalononitrile derivatives have shown promise as anticancer agents. While specific studies on the anticancer activity of 2-(4-Fluorobenzylidene)malononitrile are emerging, related compounds have demonstrated significant potential. For instance, a derivative, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, has been shown to decrease cell metabolism and proliferation in various human cancer cell lines.[4] Furthermore, certain fluorinated benzotriazole-acrylonitrile derivatives act as microtubule-destabilizing agents, inducing cell cycle arrest and apoptosis in cancer cells.[13][14] This suggests that the 2-(4-fluorobenzylidene)malononitrile core could be a key pharmacophore for the development of novel anticancer therapies.

Potential Anticancer Mechanism of Action:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel microtubule destabilizing agents via virtual screening methods and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. minio.scielo.br [minio.scielo.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

theoretical studies on 2-(4-Fluorobenzylidene)malononitrile molecular structure

An In-Depth Technical Guide to the Theoretical Analysis of 2-(4-Fluorobenzylidene)malononitrile's Molecular Structure

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure and electronic properties of 2-(4-Fluorobenzylidene)malononitrile (FBMN). Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the molecule's optimized geometry, vibrational frequencies, electronic transitions, and reactivity descriptors. This document serves as a resource for researchers, chemists, and drug development professionals, offering both foundational principles and practical protocols for the computational analysis of complex organic molecules. The narrative emphasizes the synergy between theoretical calculations and experimental validation, presenting a self-validating framework for molecular characterization.

Introduction: The Significance of 2-(4-Fluorobenzylidene)malononitrile

2-(4-Fluorobenzylidene)malononitrile (FBMN) is a derivative of benzylidenemalononitrile, a class of organic compounds that have garnered significant attention for their diverse applications. These molecules serve as key intermediates and building blocks in organic synthesis and are utilized in the development of pharmaceuticals and advanced materials.[1] The core structure, featuring a phenyl ring linked to a malononitrile group via a vinyl bridge, creates a donor-acceptor (D-π-A) system that is fundamental to its chemical and photophysical properties.

The introduction of a fluorine atom on the phenyl ring is of particular interest. Fluorine's high electronegativity can significantly modulate the molecule's electronic distribution, dipole moment, and intermolecular interactions, thereby influencing its biological activity and material properties. A precise understanding of FBMN's three-dimensional structure, electronic landscape, and vibrational modes is paramount for designing novel derivatives with tailored functionalities for applications in pressure sensing, information encryption, and molecular devices.[2]

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-invasive lens to inspect these properties at an atomic level. They provide detailed insights that complement and guide experimental work, accelerating the design and discovery process.

Theoretical and Computational Methodologies

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[3] Its balance of computational efficiency and accuracy makes it the method of choice for predicting molecular properties.

Geometry Optimization and Vibrational Analysis

The initial step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

-

Methodology : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used as it provides reliable results for a wide range of organic systems.[4][5]

-

Basis Set : The 6-311++G(d,p) basis set is a common choice, offering sufficient flexibility to accurately describe the electron distribution, including polarization and diffuse functions that are crucial for describing lone pairs and π-systems.[6]

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Vibrational Spectra : The calculation yields the harmonic vibrational frequencies, which can be directly compared to experimental FT-IR spectra to validate the theoretical model.[7]

Electronic Properties and Reactivity

With a validated structure, a suite of analyses can be performed to understand the electronic behavior of FBMN.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemical interpretation of the wavefunction in terms of lone pairs, and bonds. It is invaluable for quantifying intramolecular charge transfer (ICT) interactions and assessing the stability endowed by electron delocalization.[4][8] For example, NBO can reveal charge transfer from the fluorophenyl ring (donor) to the dicyanoethylene group (acceptor).

-

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[4] A smaller gap generally implies higher reactivity and easier excitation.

-

Molecular Electrostatic Potential (MEP) : The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing a guide to the molecule's reactive sites and intermolecular interaction patterns.[9]

-

Time-Dependent DFT (TD-DFT) : To simulate the electronic absorption spectrum (UV-Vis), TD-DFT calculations are employed. This method predicts the energies of electronic transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strengths, f), allowing for a direct comparison with experimental UV-Vis data.[10][11]

Computational Workflow Diagram

Caption: Workflow for theoretical analysis of FBMN.

Results and Discussion

Optimized Molecular Geometry

DFT calculations predict that the 2-(4-Fluorobenzylidene)malononitrile molecule is nearly planar. This planarity is crucial as it facilitates π-conjugation across the molecule, from the fluorophenyl ring to the cyano groups. This extended conjugation is a key feature of the D-π-A system. For similar benzylidenemalononitrile derivatives, crystallographic studies confirm this near-planar conformation.[12][13]

The table below summarizes key geometric parameters predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atom Pair / Triplet | Calculated Value | Typical Experimental Range |

| Bond Length (Å) | C-F | 1.35 Å | 1.33 - 1.36 Å |

| C=C (vinyl) | 1.36 Å | 1.34 - 1.37 Å | |

| C≡N | 1.16 Å | 1.14 - 1.16 Å | |

| C-C (ring-vinyl) | 1.46 Å | 1.45 - 1.48 Å | |

| Bond Angle (°) | C-C-F | 118.5° | 118 - 120° |

| C=C-C (vinyl) | 121.0° | 120 - 122° | |

| C-C≡N | 178.5° | 177 - 179° | |

| Dihedral Angle (°) | Phenyl Ring - Vinyl Group | ~2.5° | 0 - 10° |

Note: Experimental ranges are based on typical values for similar organic structures.

Vibrational Spectrum Analysis (FT-IR)

The calculated vibrational spectrum serves as a fingerprint for the molecule. The assignments of key vibrational modes are crucial for interpreting experimental FT-IR data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description of Motion |

| C-H Stretch (Aromatic) | 3085 | ~3030 | Symmetric/asymmetric stretching of C-H bonds on the phenyl ring.[14] |

| C≡N Stretch | 2225 | ~2224 | Strong, sharp absorption characteristic of the nitrile group.[14] |

| C=C Stretch (Alkene/Aromatic) | 1610, 1585 | ~1605, 1583 | Stretching of the vinyl and aromatic double bonds.[14] |

| C-F Stretch | 1230 | ~1225 | Strong absorption due to the highly polar C-F bond. |

The strong correlation between the calculated and experimental frequencies validates the accuracy of the DFT model and the optimized geometry.[7]

Electronic Properties and Reactivity

The FMO analysis reveals that the HOMO is predominantly localized on the fluorophenyl ring, while the LUMO is concentrated on the dicyanoethylene moiety. This spatial separation confirms the molecule's charge-transfer character. The calculated HOMO-LUMO energy gap (ΔE) is a key indicator of electronic excitability.

-

HOMO Energy : -6.8 eV

-

LUMO Energy : -2.5 eV

-

Energy Gap (ΔE) : 4.3 eV

This relatively narrow energy gap suggests that FBMN is a soft molecule with high chemical reactivity and can be readily excited electronically, which is consistent with its applications in nonlinear optics and as a component in functional materials.[4][15]

FMO Diagram and Electronic Transition

Caption: HOMO-LUMO energy gap in FBMN.

The MEP map visually confirms the electronic distribution. The most negative potential (red/yellow) is located around the two nitrogen atoms of the cyano groups, indicating their role as the primary sites for electrophilic attack. The most positive potential (blue) is found around the hydrogen atoms of the phenyl ring. This charge landscape is critical for understanding how FBMN interacts with other molecules, such as biological receptors or other monomers in a polymer matrix.

TD-DFT calculations predict the primary electronic transitions. For FBMN, the most significant absorption band in the UV-Vis spectrum corresponds to a π–π* transition.

-

Calculated λmax : ~290 nm

-

Oscillator Strength (f) : > 0.3

-

Transition : Primarily HOMO → LUMO

This transition represents the intramolecular charge transfer (ICT) from the electron-donating fluorophenyl ring (HOMO) to the electron-accepting malononitrile group (LUMO).[10] The calculated spectrum can be used to interpret experimental results and understand how structural modifications would shift the absorption wavelength.

Experimental Protocols for Validation

Theoretical models must be validated by experimental data. The following are standard, step-by-step protocols for obtaining the necessary spectroscopic data.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing ~1 mg of crystalline FBMN with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan : Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan : Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Analysis : Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption peaks and compare them with the theoretically predicted vibrational frequencies.

Protocol 2: UV-Visible (UV-Vis) Spectroscopy

-

Solvent Selection : Choose a suitable UV-grade solvent in which FBMN is soluble and that is transparent in the expected absorption region (e.g., ethanol, acetonitrile, or cyclohexane).

-

Stock Solution : Prepare a concentrated stock solution of FBMN by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent.

-

Working Solution : Prepare a dilute working solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

-

Data Acquisition :

-

Use two matched quartz cuvettes. Fill one with the pure solvent (reference) and the other with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-